5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
Molecular Formula: C₆H₆BrN₅S CAS No.: 1701554-04-2 Molecular Weight: 260.11 g/mol Structural Features: This compound comprises a 1,2,4-triazole core substituted with a bromine atom at position 5 and a (1,3-thiazol-5-yl)methyl group at position 1. The thiazole ring introduces sulfur-based heteroaromaticity, while the bromine atom enhances electrophilic reactivity.
Properties
Molecular Formula |
C6H6BrN5S |
|---|---|
Molecular Weight |
260.12 g/mol |
IUPAC Name |
5-bromo-1-(1,3-thiazol-5-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H6BrN5S/c7-5-10-6(8)11-12(5)2-4-1-9-3-13-4/h1,3H,2H2,(H2,8,11) |
InChI Key |
ALYKYTVXYMIDDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the formation of the thiazole and triazole rings followed by their coupling. One common method involves the reaction of 5-bromo-1,3-thiazole with a suitable triazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The thiazole and triazole rings can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
The following table highlights structural analogues of 5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine, focusing on substituents and heterocyclic systems:
Physicochemical and Reactivity Trends
- Lipophilicity : The thiazole-methyl group in the target compound likely increases lipophilicity compared to simpler analogues like 5-Bromo-1H-1,2,4-triazol-3-amine. This could enhance membrane permeability in biological systems.
- Electrophilic Reactivity : Bromine at position 5 (target compound) vs. position 3 (3-Bromo-1-methyl-1H-1,2,4-triazole) may influence regioselectivity in nucleophilic substitution reactions. For example, bromine in imidazo-thiadiazoles undergoes facile substitution with secondary amines .
- Thermal Stability: Fused heterocycles (e.g., imidazo-thiadiazoles) may exhibit higher thermal stability due to extended conjugation, whereas monocyclic triazoles are more synthetically versatile .
Research Findings and Gaps
- Bioactivity Data: Limited evidence exists on the target’s pharmacological profile. In contrast, bromophenyl-triazole derivatives show measurable anticancer activity in vitro .
- Synthetic Optimization : Further studies are needed to compare yields and purity of the target compound with analogues synthesized via divergent routes (e.g., bromine-mediated vs. base-mediated cyclization).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
